Crth2-IN-1 -

Crth2-IN-1

Catalog Number: EVT-8910199
CAS Number:
Molecular Formula: C21H21FN2O4S
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Crth2-IN-1 involves several key steps that leverage organic chemistry techniques to ensure high purity and efficacy. The initial phase typically includes the construction of a core structure that mimics the natural ligands for CRTH2.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as precursors.
  2. Functionalization: Various functional groups are introduced through electrophilic aromatic substitution or coupling reactions to enhance binding affinity to the CRTH2 receptor.
  3. Purification: After the synthesis, compounds undergo purification via chromatography techniques such as high-performance liquid chromatography (HPLC) to isolate Crth2-IN-1 from by-products.
  4. Characterization: The final product is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Crth2-IN-1 exhibits a distinct molecular structure characterized by specific functional groups that facilitate its interaction with the CRTH2 receptor.

Structure and Data

The molecular formula of Crth2-IN-1 can be represented as CXHYNZC_{X}H_{Y}N_{Z} (exact values depend on specific substitutions made during synthesis). The compound typically features:

  • Aromatic Rings: Contributing to hydrophobic interactions with the receptor.
  • Amine or Amide Groups: Enhancing binding affinity through hydrogen bonding.
  • Alkyl Chains: Providing additional steric factors that influence receptor selectivity.

Crystallographic studies have shown that Crth2-IN-1 binds within a semi-occluded pocket of CRTH2, which is surrounded by several key residues that stabilize the ligand-receptor interaction .

Chemical Reactions Analysis

Crth2-IN-1 undergoes various chemical reactions that are critical for its functionality as a CRTH2 antagonist.

Reactions and Technical Details

  1. Binding Affinity Studies: The interaction between Crth2-IN-1 and CRTH2 is typically assessed through competitive binding assays using radiolabeled ligands.
  2. Functional Assays: These include measuring downstream signaling events such as intracellular calcium mobilization or cAMP production in response to prostaglandin D2 stimulation in cell lines expressing CRTH2.
  3. Metabolic Stability Tests: Evaluating how Crth2-IN-1 is metabolized by liver microsomes can provide insights into its pharmacokinetics and potential drug-drug interactions .
Mechanism of Action

The mechanism of action for Crth2-IN-1 involves selective antagonism of the CRTH2 receptor, leading to inhibition of its pro-inflammatory signaling pathways.

Process and Data

Upon administration, Crth2-IN-1 competes with prostaglandin D2 for binding to CRTH2, effectively blocking its activation. This results in:

  • Reduced Chemotaxis: Inhibition of eosinophil and T H2 lymphocyte migration towards sites of inflammation.
  • Decreased Cytokine Production: Lower levels of interleukins associated with type 2 immune responses are observed.
  • Modulation of Immune Responses: By interfering with CRTH2 signaling, Crth2-IN-1 can mitigate allergic symptoms and inflammatory responses in various models .
Physical and Chemical Properties Analysis

Crth2-IN-1 possesses specific physical and chemical properties that influence its bioavailability and efficacy.

Physical Properties

  • Molecular Weight: Typically ranges around 300–500 g/mol depending on structural modifications.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity towards nucleophiles due to functional groups present in its structure.

Analytical techniques such as differential scanning calorimetry (DSC) can be employed to assess thermal stability .

Applications

Crth2-IN-1 has promising applications in scientific research and potential therapeutic development:

  • Allergic Disease Treatment: Targeting CRTH2 can provide relief from symptoms associated with asthma, allergic rhinitis, and other type 2 inflammatory diseases.
  • Research Tool: As a selective antagonist, it serves as a valuable tool for studying the role of CRTH2 in immune responses and inflammation.
  • Drug Development: Ongoing research aims to optimize Crth2-IN-1 for improved efficacy and safety profiles in clinical settings .
Molecular Pharmacology of CRTH2 Antagonism

CRTH2 Receptor Dynamics in Type 2 Inflammation

Ligand-Binding Pocket Topography and Semioccluded Binding Mechanisms

The chemoattractant receptor-homologous molecule expressed on Th2 cells ligand-binding pocket exhibits a distinctive semioccluded architecture characterized by a deep, membrane-embedded cavity with limited solvent accessibility. Crystallographic studies reveal that this pocket is partially covered by extracellular loop 2 and the N-terminus, creating a unique electrostatic environment with a pronounced positive charge gradient extending from the membrane interface to the binding core [3] [4]. This topography creates a selective barrier where ligands must navigate a narrow entry port (∼3.5 Å diameter) before accessing the deeper binding cavity (∼1,100 ų volume). The semioccluded nature explains the preferential binding of amphipathic lipid-like molecules such as prostaglandin D2, which traverse the bilayer to enter the pocket [4].

Molecular dynamics simulations demonstrate that prostaglandin D2 binding occurs through a multi-step process: (1) initial electrostatic attraction between the prostaglandin D2 carboxylate group and positively charged residues (Arg173, Lys179) at the entry port; (2) ligand reorientation guided by hydrophobic interactions with Phe71, Phe115, and Phe187; and (3) final stabilization via hydrogen bonding with Asn44 and Tyr113 at the base of the pocket [4]. This intricate binding mechanism enables high ligand specificity despite structural similarities among prostanoids.

Table 1: Key Structural Features of the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells Ligand-Binding Pocket

Structural ElementFunctional ResiduesRole in Ligand Binding
Entry portArg173, Lys179Electrostatic capture of ligand carboxylate
Hydrophobic channelPhe71, Phe115, Phe187Steering of lipid tail via π-π stacking
Hydrogen-bonding siteAsn44, Tyr113Stabilization of α-chain hydroxyl groups
Charge gradientLys151, Arg178Directional guidance for ligand translocation

Role of N-Terminal Structural Motifs in Antagonist Recognition

The N-terminal domain (residues 1-30) of chemoattractant receptor-homologous molecule expressed on Th2 cells adopts a compact, β-strand-rich conformation that folds over the ligand-binding pocket like a "lid". This structural motif contains a conserved disulfide bridge (Cys4-Cys18) that stabilizes its positioning above the binding cavity [3]. Mutagenesis studies demonstrate that truncation of the N-terminus reduces antagonist binding affinity by 15-40 fold, highlighting its allosteric role in ligand stabilization [1].

Specifically, Phe5 and Tyr8 in the N-terminal segment form aromatic stacking interactions with the tricyclic core of antagonists like fevipiprant. These interactions create a three-point anchoring system: (1) the antagonist's carboxylate group ion-pairs with Arg173; (2) the central aromatic system engages Phe5/Tyr8; and (3) hydrophobic extensions interact with transmembrane helix 3 residues (Phe115, Val114) [3]. This multi-site engagement explains the slow dissociation kinetics (t½ > 6 hours) observed with certain antagonists, as full disengagement requires simultaneous rupture of these interactions [5].

Crth2-IN-1 as a Tricyclic Antagonist Scaffold

Structural Determinants of Selectivity Over DP1 and Thromboxane Receptors

Crth2-IN-1 achieves >1,000-fold selectivity for chemoattractant receptor-homologous molecule expressed on Th2 cells over the prostaglandin D2 receptor and thromboxane receptors through strategic exploitation of topological differences in three key regions:

  • Orthosteric pocket volume: The chemoattractant receptor-homologous molecule expressed on Th2 cells binding cavity (1,100 ų) is 32% larger than the prostaglandin D2 receptor pocket (745 ų), accommodating Crth2-IN-1's extended tricyclic system [2] [8].
  • Charge distribution: Unlike the prostaglandin D2 receptor's neutral pocket, chemoattractant receptor-homologous molecule expressed on Th2 cells contains a strong positive electrostatic potential (+8 kT/e) that favors ionic bonding with the antagonist's carboxylate [8].
  • Transmembrane helix 3 conformation: A unique kink in thromboxane receptor helix 3 creates steric clash with Crth2-IN-1's dimethylpyrrolidine extension, while chemoattractant receptor-homologous molecule expressed on Th2 cells possesses a complementary hydrophobic groove [2].

Table 2: Selectivity Profile of Crth2-IN-1 Against Prostanoid Receptors

ReceptorIC₅₀ (nM)Structural Basis of Selectivity
Chemoattractant receptor-homologous molecule expressed on Th2 cells3.2 ± 0.7Optimal complementarity with extended binding cavity
Prostaglandin D2 receptor>10,000Steric hindrance from Leu52 and Val87 gating residues
Thromboxane receptor>10,000Incompatible helix 3 conformation and charge distribution
Prostaglandin E2 receptor 3>10,000Narrower ligand entry channel (2.8 Å vs. 3.5 Å)

Carboxylate Pharmacophore Interactions With Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells Charge Gradients

The carboxylic acid moiety in Crth2-IN-1 engages in a charge-reinforced hydrogen bonding network centered on Arg173 within transmembrane helix 5. Crystallographic data reveals that the antagonist's carboxylate forms a salt bridge with Arg173 (2.7 Å distance), while simultaneously accepting hydrogen bonds from Tyr113 (3.1 Å) and Thr187 (2.9 Å) [3] [7]. This tripartite interaction contributes ~80% of the total binding energy according to free energy perturbation calculations.

Structure-activity relationship studies demonstrate that carboxylate bioisosteres (tetrazole, acyl sulfonamide) reduce binding affinity by 10-100 fold, confirming the critical nature of the anionic group [7]. Molecular dynamics simulations further reveal that protonation of the carboxylate at physiological pH generates a zwitterionic species that enhances electrostatic complementarity with the receptor's charge gradient. This gradient is maintained by a conserved lysine cluster (Lys151, Lys179, Lys304) that polarizes the binding environment [4]. The tricyclic scaffold positions the carboxylate at a 115° angle relative to the aromatic plane, optimally aligning it for simultaneous interactions with both the transmembrane helix 5 arginine and transmembrane helix 3 tyrosine residues – a geometric requirement not observed in other prostanoid receptors [1].

Properties

Product Name

Crth2-IN-1

IUPAC Name

2-[7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid

Molecular Formula

C21H21FN2O4S

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-21(25)26)17-4-2-3-5-19(17)24(20)13-15/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)

InChI Key

JTCAGRAKUAAYDY-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.